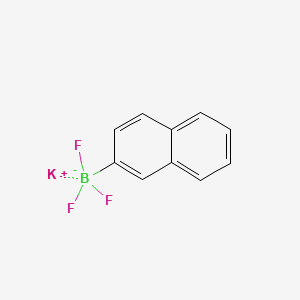

Potassium 2-naphthalenetrifluoroborate

Description

Significance and Advantages of Organotrifluoroborates in Organic Synthesis

The utility of organotrifluoroborates, and by extension potassium 2-naphthalenetrifluoroborate, is underscored by several key advantages that make them highly desirable reagents for contemporary organic synthesis. These benefits range from practical handling characteristics to enhanced performance in complex chemical reactions.

A defining feature of potassium organotrifluoroborates is their exceptional stability. Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines and are often sensitive to air and moisture, organotrifluoroborates are typically stable, crystalline solids that can be handled and stored on the benchtop for extended periods without significant decomposition. researchgate.netorganic-chemistry.org This stability is a consequence of the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from degradation. researchgate.net This robustness simplifies experimental procedures and allows for more precise control over stoichiometry. chem-station.com For instance, studies on the hydrolysis of organotrifluoroborates, a key step for their activation in cross-coupling reactions, show that aryl derivatives like naphthyltrifluoroborates undergo slow hydrolysis, a testament to their inherent stability. acs.org

A significant advantage of organotrifluoroborates is their comparatively low toxicity. researchgate.net Traditional cross-coupling reactions often employ highly toxic organometallic reagents, such as those based on tin (organostannanes) or zinc. The byproducts generated from these reactions are often toxic and difficult to remove, posing environmental and practical challenges. In contrast, the byproducts of reactions involving potassium organotrifluoroborates are typically non-toxic, water-soluble inorganic boron compounds, which are easier to separate from the desired organic products. researchgate.net This feature makes organotrifluoroborates a more environmentally benign option for both laboratory-scale and industrial applications.

The ability to perform reactions in aqueous media is a cornerstone of green chemistry. Many organotrifluoroborate-mediated reactions, particularly Suzuki-Miyaura couplings, can be carried out effectively in the presence of water. nih.gov In fact, water is often a necessary component for the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ, which is the active species in the catalytic cycle. wikipedia.orgacs.org This compatibility with aqueous conditions not only reduces the reliance on volatile organic solvents but can also facilitate reactions involving water-soluble substrates. The use of water-based solvent systems, such as a mixture of isopropanol (B130326) and water, has been shown to be effective for the cross-coupling of potassium alkenyltrifluoroborates. organic-chemistry.org

Organotrifluoroborates exhibit remarkable tolerance to a wide array of functional groups. researchgate.netfigshare.com Their tetracoordinate boron center renders them less nucleophilic and less basic than many other organometallic reagents, preventing unwanted side reactions with sensitive functionalities. researchgate.netorganic-chemistry.org This allows for the synthesis of complex molecules without the need for extensive use of protecting groups. Research has demonstrated that functional groups such as aldehydes, ketones, esters, nitriles, and even nitro groups are well-tolerated in Suzuki-Miyaura reactions employing potassium trifluoroboratohomoenolates. organic-chemistry.org This high degree of compatibility simplifies synthetic planning and execution, enabling more efficient construction of intricate molecular architectures.

The following table showcases the versatility of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions with various aryl bromides, highlighting the yields achieved with different functional groups present on the aromatic ring.

| Entry | Aryl Bromide | Organotrifluoroborate Partner | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | Potassium vinyltrifluoroborate | 4-Vinylacetophenone | 95 |

| 2 | 4-Bromobenzonitrile | Potassium vinyltrifluoroborate | 4-Vinylbenzonitrile | 98 |

| 3 | Methyl 4-bromobenzoate | Potassium vinyltrifluoroborate | Methyl 4-vinylbenzoate | 97 |

| 4 | 1-Bromo-4-nitrobenzene | Potassium vinyltrifluoroborate | 1-Nitro-4-vinylbenzene | 96 |

| 5 | 3-Bromopyridine | Potassium (2-benzyloxyethyl)trifluoroborate | 3-(2-Benzyloxyethyl)pyridine | 78 |

| 6 | 2-Bromopyridine | Potassium (2-benzyloxyethyl)trifluoroborate | 2-(2-Benzyloxyethyl)pyridine | 35 |

This table presents a selection of data from various sources to illustrate functional group tolerance. nih.gov

The use of organotrifluoroborates can lead to high levels of regio- and stereoselectivity in chemical transformations. Regioselectivity, the control over which constitutional isomer is formed, is crucial when a molecule has multiple reactive sites. wikipedia.org In the context of substituted aromatic compounds like naphthalene (B1677914) derivatives, achieving a specific substitution pattern is critical. Stereoselectivity, the preferential formation of one stereoisomer over others, is also a key consideration. figshare.com Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates have been shown to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. organic-chemistry.org For example, the reaction of a (Z)-alkenyltrifluoroborate with an aryl halide will selectively produce the (Z)-alkene product. figshare.com This level of control is essential for the synthesis of complex molecules with defined three-dimensional structures.

The stability of organotrifluoroborates makes them ideal candidates for one-pot synthesis strategies, where multiple reaction steps are performed in the same reaction vessel without isolation of intermediates. nih.gov This approach significantly improves efficiency by reducing the number of purification steps and minimizing solvent waste. For instance, a one-pot sequence can involve the hydroboration of an unsaturated trifluoroborate, followed by a selective cross-coupling of the newly formed borane, and then a subsequent coupling of the trifluoroborate group under different conditions. nih.gov The ability to perform sequential reactions by leveraging the differential reactivity of boranes and trifluoroborates highlights the advanced synthetic utility of these reagents. One-pot syntheses of naphthopyran derivatives have been successfully achieved in aqueous media, demonstrating the potential for complex molecule synthesis in environmentally friendly conditions. researchgate.net

Historical Context of Trifluoroborate Chemistry Development

The journey of organotrifluoroborates from laboratory novelties to indispensable synthetic tools marks a significant advancement in organoboron chemistry. Initially prepared in the 1960s, these compounds were largely regarded as chemical curiosities. acs.orgpitt.edu A pivotal breakthrough in their preparation lay dormant for some time but was eventually recognized for its efficiency. pitt.edu A practical and general synthesis was later developed, which involves the straightforward reaction of various organoboron compounds, such as boronic acids, with potassium hydrogen fluoride (B91410) (KHF₂). nih.govacs.org This accessible method allowed for the synthesis of a wide array of air- and moisture-stable, crystalline organotrifluoroborate salts on a multigram scale. pitt.edu

The past few decades have seen an exponential increase in research dedicated to potassium organotrifluoroborates. acs.orgpitt.edu Extensive development, particularly in their application as coupling partners in the Suzuki-Miyaura reaction, has cemented their importance. sigmaaldrich.comresearchgate.net Researchers have demonstrated their effectiveness in coupling reactions involving alkyl, alkenyl, alkynyl, and aryl trifluoroborates with a variety of organic electrophiles. organic-chemistry.orgnih.govresearchgate.net This has led to the commercial availability of hundreds of structurally diverse organotrifluoroborate reagents, enabling new strategies for the synthesis of complex organic molecules and natural products. acs.orgpitt.edu

Overview of this compound as a Key Reagent

This compound is an organoboron compound that serves as a prominent example of the utility of aryltrifluoroborates in organic synthesis. smolecule.comclearsynth.com As a stable, solid reagent, it provides the 2-naphthyl moiety, a common substructure in pharmaceuticals and advanced materials. Its enhanced stability compared to 2-naphthaleneboronic acid makes it a preferred reagent, reducing the likelihood of degradation and simplifying its use in complex synthetic sequences. upenn.edunih.gov

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It effectively couples with various aryl and heteroaryl halides, providing a reliable method for constructing biaryl systems that contain a naphthalene unit. acs.org Its utility also extends to other transition metal-catalyzed reactions, such as copper-catalyzed Chan-Lam couplings for the formation of carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.org The predictable reactivity and stability of this compound make it a valuable and strategic tool for synthetic chemists.

Chemical and Physical Properties

This table summarizes the key identifiers and physical properties of this compound.

| Property | Value |

| Chemical Name | potassium;trifluoro(naphthalen-2-yl)boranuide |

| Synonym | Potassium (2-naphthalene)trifluoroborate |

| CAS Number | 668984-08-5 |

| Molecular Formula | C₁₀H₇BF₃K |

Data sourced from Clearsynth clearsynth.com and Smolecule. smolecule.com

Representative Research Findings: Cross-Coupling Reactions

Potassium aryltrifluoroborates, including the 2-naphthalenetrifluoroborate derivative, are extensively used in cross-coupling reactions. The following table outlines generalized conditions and findings for reactions where this class of reagent is typically employed.

| Reaction Type | Catalyst System | Base | Solvent | Key Findings & Research Notes |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | General conditions for coupling heteroaryltrifluoroborates with aryl halides show good to excellent yields. This method allows for the efficient installation of heterocyclic and aryl building blocks. acs.org |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | t-BuNH₂ | i-PrOH-H₂O | Optimized for alkenyltrifluoroborates, this system demonstrates high functional group tolerance and stereospecificity. Aryltrifluoroborates are also highly effective partners in similar systems. organic-chemistry.org |

| Chan-Lam Coupling | Cu(OAc)₂ | None (Base-Free) | Dichloromethane | A ligand- and base-free protocol for coupling aryltrifluoroborates with amines, catalyzed by copper(II) acetate (B1210297) under an oxygen atmosphere, tolerates a broad range of functional groups. organic-chemistry.org |

| Rhodium-Catalyzed Addition | [Rh(cod)(MeCN)₂]BF₄ / Ligand | - | Dioxane | Rhodium-catalyzed asymmetric addition of aryltrifluoroborates to imines has been developed, achieving high enantioselectivity. acs.org |

Properties

IUPAC Name |

potassium;trifluoro(naphthalen-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRJHJJHIOIXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635484 | |

| Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668984-08-5 | |

| Record name | Borate(1-), trifluoro-2-naphthalenyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668984-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 2-naphthalenetrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cross Coupling Reactions Involving Potassium 2 Naphthalenetrifluoroborate

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govnih.gov Potassium organotrifluoroborates, including the 2-naphthalene variant, have proven to be highly effective nucleophilic partners in these transformations. nih.govnih.gov

A notable application of potassium 2-naphthalenetrifluoroborate is its reaction with α-arylsulfonyloxyacrylates, which act as oxygen-centered electrophiles to synthesize α-substituted acrylates. nih.govsemanticscholar.org This palladium-catalyzed Suzuki reaction provides an efficient route to α-(hetero)aryl substituted acrylates, which are important structural motifs. nih.gov The optimal conditions for this coupling often involve a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, a phosphine (B1218219) ligand such as SPhos, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent mixture. nih.gov

The Suzuki-Miyaura coupling of α-arylsulfonyloxyacrylates has been shown to be compatible with a diverse range of potassium (hetero)aryltrifluoroborates, demonstrating broad substrate scope and generality. nih.govsemanticscholar.org Research indicates that various substituted aryltrifluoroborates, including those with electron-donating and electron-withdrawing groups, participate effectively in the reaction. nih.gov this compound, for instance, reacts with ethyl 2-(((4-fluorophenyl)sulfonyl)oxy)-3-methyl-2-butenoate to produce the corresponding α-naphthyl substituted acrylate (B77674) in good yield. nih.gov The reaction's versatility is further highlighted by the successful coupling of other heteroaryltrifluoroborates, such as potassium 2-thienyltrifluoroborate. semanticscholar.org

Table 1: Suzuki-Miyaura Coupling of Potassium (Hetero)aryltrifluoroborates with Ethyl 2-(((4-fluorophenyl)sulfonyl)oxy)-3-methyl-2-butenoate

Reaction conditions: α-arylsulfonyloxyacrylate (0.2 mmol), potassium (hetero)aryltrifluoroborate (0.3 mmol), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₃PO₄ (0.3 mmol), in a toluene/H₂O mixture at 60°C for 24h. Data sourced from nih.gov.

Steric hindrance can play a significant role in the efficiency of Suzuki-Miyaura reactions. nih.govresearchgate.net In the coupling of naphthalene-based boronic acid derivatives, the position of the boron moiety affects reactivity. The 1-naphthyl group is generally more sterically hindered than the 2-naphthyl group due to the proximity of the perihydrogen atom. This increased steric bulk around the reaction center can inhibit the transmetalation step in the catalytic cycle, potentially leading to lower yields compared to its less hindered 2-substituted isomer. nih.gov For example, in couplings with α-arylsulfonyloxyacrylates, the reaction with this compound proceeds with a 76% yield, while the more sterically demanding potassium 1-naphthalenetrifluoroborate gives the product in a slightly lower 72% yield under similar conditions. nih.gov This suggests that while the reaction tolerates the steric bulk of the naphthalene (B1677914) system, the less hindered 2-isomer provides a marginally more efficient coupling.

The electronic properties of substituents on the aryltrifluoroborate partner can influence the outcome of the coupling with α-arylsulfonyloxyacrylates. Generally, the reaction is tolerant of a wide range of functional groups. nih.gov Aryltrifluoroborates bearing either electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) couple effectively. nih.gov For instance, potassium 4-chlorophenyltrifluoroborate yields the product in 85%, while the electron-rich 4-methoxyphenyl (B3050149) equivalent gives a 75% yield. nih.gov However, strongly electron-withdrawing groups may slightly diminish the nucleophilicity of the organoboron reagent, as seen with the 65% yield for the 4-(trifluoromethyl)phenyl substrate. nih.gov Similarly, steric hindrance from ortho-substituents can impact yields, with the 2-methylphenyl group providing a 70% yield compared to the 81% yield from its 3-methylphenyl isomer. nih.gov

This compound is also a key reagent in the synthesis of C-2-substituted imidazo[4,5-b]pyridine analogues through Suzuki cross-coupling with 2-halo-deazapurines. researchgate.net These reactions, often enhanced by microwave irradiation, provide good to excellent yields of the desired products, which are of interest in medicinal chemistry. nih.govresearchgate.net The use of tetrabutylammonium (B224687) acetate has been found to significantly enhance the reaction rates in this process. researchgate.net

In the coupling with 2-chloro-deazapurine derivatives, a clear difference in reactivity is observed among different classes of potassium organotrifluoroborates. Aryl and heteroaryl trifluoroborates, including the 2-naphthalenyl variant, react readily to afford the coupled products in high yields. researchgate.net In contrast, alkyltrifluoroborates are reported to be less reactive under the same conditions. researchgate.net This difference highlights the generally higher efficiency of C(sp²)–C(sp²) bond formation compared to C(sp²)–C(sp³) formation in this specific system. researchgate.netrsc.org The reaction with this compound was particularly successful, proceeding in excellent yield. researchgate.net

Table 2: Suzuki-Miyaura Coupling of Potassium Organotrifluoroborates with a 2-Chloro-deazapurine Derivative

Reaction conditions: 2-chloro-deazapurine (1 equiv), potassium organotrifluoroborate (1.5 equiv), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (3 equiv), in dioxane/H₂O under microwave irradiation at 120°C. Data sourced from researchgate.net.

Coupling with 2-Halo-Deazapurines for Imidazo[4,5-b]pyridine Analogues

Role of Additives (e.g., Tetrabutylammonium Acetate) in Reaction Rates

In the context of Suzuki-Miyaura cross-coupling reactions, additives can play a crucial role in enhancing reaction rates and yields. While the specific impact of tetrabutylammonium acetate on reactions with this compound is not extensively detailed in the provided results, the use of tetrabutylammonium salts in similar cross-coupling reactions has been shown to be advantageous. For instance, tetrabutylammonium 2-pyridyltriolborate salts have demonstrated higher reactivity compared to their corresponding lithium salts in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl chlorides. nih.govorganic-chemistry.org This increased reactivity is attributed to the enhanced solubility of the tetrabutylammonium salts in organic solvents, which facilitates the transmetalation step in the catalytic cycle. organic-chemistry.org The addition of copper salts, such as CuI, in conjunction with ligands like N-methyl ethanolamine, has also been shown to significantly enhance transmetalation, a key step in the Suzuki-Miyaura reaction mechanism. organic-chemistry.org

Comparative Studies with Boronic Acids

Potassium trifluoroborates and boronic acids are both widely used nucleophiles in Suzuki-Miyaura cross-coupling reactions, each presenting distinct advantages and disadvantages.

Reactivity and Reaction Conditions:

Arylboronic acids are often considered more reactive and more atom-economic than potassium aryltrifluoroborates. nih.gov

Potassium aryltrifluoroborates frequently require the presence of water to undergo efficient cross-coupling, whereas arylboronic acids can often be used under anhydrous conditions. nih.gov In some cases, the slow release of the reactive boron species from the trifluoroborate salt under specific reaction conditions can be advantageous. nih.gov

Studies have shown that in certain nickel-catalyzed cross-couplings with C-O electrophiles like mesylates and sulfamates, arylboronic acid is the most reactive of the boron species studied. nih.gov

The stability of organotrifluoroborates to air and moisture is a significant advantage over many boronic acids, which can be prone to protodeboronation upon prolonged storage. researchgate.netnih.gov

Catalytic Systems:

The choice of catalyst and base can significantly influence the efficiency of the coupling reaction for both types of reagents. For instance, palladium catalysts like PdCl2(dppf) are commonly used for both. organic-chemistry.orgnih.gov

The development of novel catalytic systems continues to expand the scope and utility of both boronic acids and organotrifluoroborates in cross-coupling reactions. youtube.comyoutube.com

The following table summarizes a comparative overview of reaction conditions from a study on nickel-catalyzed cross-coupling, illustrating the differing requirements for boronic acids and trifluoroborates.

| Boron Reagent Type | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic Acid | Ni(cod)2/PCy3 | K3PO4 | Toluene | 110 | 95 | nih.gov |

| Potassium Aryltrifluoroborate | Ni(cod)2/PCy3 | K3PO4 | Toluene/H2O | 110 | 85 | nih.gov |

Applications in the Synthesis of Biaryls

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The Suzuki-Miyaura cross-coupling reaction is a premier method for constructing the pivotal carbon-carbon bond that defines biaryls, and this compound is a valuable building block in this context. nih.gov

The reaction facilitates the coupling of the 2-naphthyl group from the trifluoroborate salt with various aryl halides or triflates. nih.govnih.gov This method is noted for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively low-toxicity reagents. nih.gov The resulting biaryl structures, which incorporate a naphthalene ring, are present in numerous biologically active molecules. researchgate.netnih.gov

For example, a general scheme for the synthesis of a biaryl compound using this compound is as follows:

Scheme 1: General Suzuki-Miyaura cross-coupling reaction for biaryl synthesis.

This reaction has been successfully employed in the synthesis of various biaryl derivatives with good to excellent yields. researchgate.netrsc.org The choice of palladium catalyst, base, and solvent system is crucial for optimizing the reaction outcome. nih.govresearchgate.net

Stereoselective C-Glycosylation from Glycals

C-glycosides are sugar analogues where the anomeric oxygen is replaced by a carbon atom, leading to increased stability against enzymatic and chemical hydrolysis. rsc.orgnih.gov This enhanced stability makes them attractive candidates for drug development and chemical biology studies. nih.govchemistryviews.org A significant application of this compound is in the palladium-catalyzed stereoselective C-glycosylation of glycals. rsc.orgnih.gov

This method allows for the direct formation of a C-C bond between the anomeric carbon of the sugar and the naphthalene ring system. The reaction typically proceeds with high stereoselectivity, often yielding the α-anomer exclusively. rsc.orgnih.gov

The palladium-catalyzed C-glycosylation using aryltrifluoroborates demonstrates considerable versatility in terms of both the glycosyl donor and acceptor.

Glycosyl Donors: Various protected glycals derived from common monosaccharides like galactose, glucose, and others can serve as effective glycosyl donors. rsc.orgnih.gov The protecting groups on the glycal can be chosen to be compatible with the reaction conditions and to allow for further functionalization. The use of 3,4-O-carbonate glycals has been shown to be particularly effective. rsc.orgresearchgate.net

Glycosyl Acceptors: A wide array of potassium aryltrifluoroborates, including this compound, can be used as the aryl source. rsc.org This allows for the synthesis of a diverse library of C-aryl glycosides. The reaction is tolerant of various functional groups on the aromatic ring, including electron-donating and electron-withdrawing substituents. rsc.orgchemistryviews.org

The development of bimodal glycosyl donors, which can selectively form either the α- or β-anomer depending on the reaction conditions, further expands the synthetic utility of glycosylation reactions. whiterose.ac.uknih.gov

The scope of the C-glycosylation reaction extends beyond this compound to a broad range of potassium aryltrifluoroborate salts. This allows for the introduction of various aryl and heteroaryl moieties at the anomeric position of sugars.

A study demonstrated the successful coupling of a galactal-derived donor with several potassium aryltrifluoroborates, highlighting the reaction's tolerance for different electronic and steric properties on the aromatic ring. rsc.org

| Potassium Aryltrifluoroborate | Product | Yield (%) | Stereoselectivity (α:β) | Reference |

| Potassium phenyltrifluoroborate | 3g | 89 | >20:1 | rsc.org |

| Potassium 4-methylphenyltrifluoroborate | 3a | 94 | >20:1 | rsc.org |

| Potassium 4-methoxyphenyltrifluoroborate | 3b | 91 | >20:1 | rsc.org |

| This compound | 3p | 82 | >20:1 | rsc.org |

| Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | - | 79 | >20:1 | rsc.org |

This broad scope enables the synthesis of C-glycosides with diverse functionalities, which is crucial for developing structure-activity relationships in medicinal chemistry. rsc.orgchemistryviews.org

The C-glycosides synthesized using this compound and related aryltrifluoroborates serve as versatile intermediates for further chemical transformations. rsc.orgelsevierpure.com The double bond present in the pyran ring of the initial C-glycoside product, derived from the glycal, is a key site for subsequent functionalization. rsc.org

Dihydroxylation: The double bond can be dihydroxylated to produce unprotected saturated C-glycosides. For instance, treatment with osmium tetroxide can yield the corresponding diol. rsc.org

Epoxidation: The double bond can be converted into an epoxide, providing access to 2,3-epoxy glycosides. rsc.org

Reduction: Hydrogenation of the double bond can lead to the formation of 2,3-dideoxy C-glycosides. rsc.org

These transformations significantly expand the diversity of accessible C-glycoside structures, allowing for the synthesis of complex carbohydrate mimetics and analogues of natural products. rsc.orgnih.gov The ability to perform late-stage C-glycosylation on natural products and drugs further highlights the practical utility of this methodology. rsc.org

Radio-carbon Methylation Reactions (e.g., 1-[11C]methylnaphthalene synthesis)

The introduction of a carbon-11 (B1219553) (¹¹C) labeled methyl group into aromatic systems is a critical transformation in the synthesis of radiotracers for Positron Emission Tomography (PET). The Suzuki-type ¹¹C-methylation using organoborane precursors is a prominent method for this purpose. While direct studies on the ¹¹C-methylation of this compound are not extensively detailed in the reviewed literature, a comparative study on the synthesis of 1-[¹¹C]methylnaphthalene provides valuable insights using its isomer, potassium 1-naphthalenetrifluoroborate. This reaction highlights the potential of aryltrifluoroborates as precursors in the synthesis of ¹¹C-labeled compounds. The general approach involves the reaction of an organoborane with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, in the presence of a palladium catalyst. nih.govsnmjournals.org

The efficiency of ¹¹C-methylation is significantly influenced by the choice of the organoborane precursor and the reaction medium. A study on the synthesis of 1-[¹¹C]methylnaphthalene compared four different organoborane precursors: a boronic acid, a boronic acid pinacol (B44631) ester, a N-methylimidodiacetic acid (MIDA) boronic ester, and potassium 1-naphthalenetrifluoroborate. The reactions were conducted in two different solvent systems, tetrahydrofuran/water (THF/water) and N,N-dimethylformamide/water (DMF/water).

The results indicated that the highest radiochemical yields (RCYs) for 1-[¹¹C]methylnaphthalene were achieved with the boronic acid and pinacol ester precursors. Specifically, when using potassium 1-naphthalenetrifluoroborate, the reaction medium had a notable effect on the yield. The use of THF/water as the solvent system led to an improved RCY compared to DMF/water. This suggests that biphasic aqueous conditions can be beneficial for the reactivity of trifluoroborate salts in this type of cross-coupling reaction. In contrast, the MIDA ester precursor provided a very low yield, highlighting the critical role of the boron substituent in the reaction's success.

Table 1: Radiochemical Yield (RCY) of 1-[¹¹C]methylnaphthalene with Different Organoborane Precursors and Reaction Media

| Organoborane Precursor | Reaction Medium | Radiochemical Yield (RCY) |

|---|---|---|

| Naphthalene-1-boronic acid | THF/water | ~50% |

| Naphthalene-1-boronic acid pinacol ester | THF/water | ~50% |

| Potassium 1-naphthalenetrifluoroborate | THF/water | Improved yield over DMF/water |

| Naphthalene-1-boronic acid MIDA ester | Not specified | <4% |

Data sourced from a comparative study on the synthesis of 1-[¹¹C]methylnaphthalene.

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective for various organic transformations, including addition reactions where organoboron compounds serve as nucleophilic partners.

Rhodium complexes are known to catalyze the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. nih.gov This reaction, also known as the conjugate addition, is a powerful tool for carbon-carbon bond formation. The catalytic cycle is understood to proceed through key intermediates including arylrhodium, oxa-π-allylrhodium, and hydroxorhodium species. nih.gov The presence of a base, such as potassium hydroxide, has been shown to have a significant accelerating effect on these reactions. nih.gov

While much of the literature focuses on arylboronic acids, potassium organotrifluoroborates are also viable substrates for rhodium-catalyzed addition reactions. For instance, rhodium complexes have been used to catalyze the enantioselective 1,2-addition of potassium alkenyltrifluoroborates to cyclic imines. researchgate.net The scope of rhodium-catalyzed 1,4-additions is broad, with electron-deficient alkenes activated by groups such as carbonyls, nitriles, and nitro groups serving as effective substrates for reaction with aryl- and alkenylboron reagents. dntb.gov.ua Given the established reactivity of other aryltrifluoroborates, this compound is expected to participate in analogous rhodium-catalyzed 1,2- and 1,4-addition reactions to suitable electrophiles.

Other Metal-Catalyzed Transformations

Beyond palladium and rhodium, other transition metals can catalyze reactions involving potassium aryltrifluoroborates. For instance, ruthenium(II) complexes have been shown to catalyze the C-H arylation of anilides with potassium trifluoroborates. researchgate.net This demonstrates the versatility of aryltrifluoroborates as coupling partners in reactions that proceed via C-H activation pathways.

Furthermore, copper-catalyzed reactions represent another important class of transformations. While specific examples involving this compound are not prevalent, copper catalysts are widely used in cross-coupling reactions with organoboron reagents. For example, copper-catalyzed ¹¹C-carboxylation of aryl silane (B1218182) precursors has been developed, showcasing the utility of copper in forming carbon-carbon bonds with CO₂. rsc.org

Mechanistic Investigations of Cross-Coupling Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of cross-coupling reactions.

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, commences with the oxidative addition of an organic electrophile (typically an aryl halide or triflate) to a low-valent palladium(0) species. libretexts.orgchemrxiv.org This step is often the rate-determining step of the entire catalytic cycle. libretexts.org The oxidative addition results in the formation of a palladium(II) intermediate. rsc.org

The reactivity of the organic electrophile in the oxidative addition step generally follows the order of bond dissociation energies: I > OTf > Br > Cl. libretexts.orgrsc.org For aryltrifluoroborates like this compound to participate in the coupling, they must undergo transmetalation with the palladium(II) intermediate that is formed after the oxidative addition step.

Recent mechanistic studies have provided deeper insights into the nature of the active palladium catalyst. It has been suggested that for aryl bromides, the oxidative addition occurs to a 12-electron monoligated palladium complex, Pd(PPh₃), under catalytic conditions. chemrxiv.org For aryl iodides, the binding of the iodoarene to this monoligated species may precede the irreversible oxidative addition step. chemrxiv.org The use of sterically hindered and electron-rich phosphine ligands can facilitate the oxidative addition, particularly for less reactive electrophiles like aryl chlorides. rsc.org The subsequent steps in the catalytic cycle are transmetalation, where the organic group from the boron reagent is transferred to the palladium center, and reductive elimination, which forms the final product and regenerates the palladium(0) catalyst. libretexts.org

Transmetallation and β-Hydride Elimination Pathways

The Suzuki-Miyaura cross-coupling reaction of this compound proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps in this cycle are oxidative addition, transmetallation, and reductive elimination. libretexts.org Following the oxidative addition of an organic halide to the Pd(0) catalyst to form a Pd(II) intermediate, the crucial transmetallation step occurs.

In this step, the organic moiety from the boron reagent is transferred to the palladium center. For potassium aryltrifluoroborates, including the 2-naphthalene derivative, this process is not direct. The trifluoroborate salt must first undergo hydrolysis to the corresponding boronic acid, which is the active species in the transmetallation step. acs.org The generally accepted mechanism involves the reaction of the arylpalladium(II) halide intermediate with the boronic acid, often facilitated by a base. The base activates the boronic acid, making the organic group more nucleophilic and facilitating its transfer to the electrophilic palladium center. acs.org

Two primary mechanistic proposals for the role of the base in transmetallation have been investigated. One pathway involves the base first reacting with the palladium complex, while the other, more strongly supported by computational studies, suggests the base initially interacts with the organoboronic acid. acs.org This interaction forms a more reactive boronate species, which then engages with the palladium complex. acs.orgillinois.edu

A potential side reaction in Suzuki-Miyaura couplings is β-hydride elimination. This process can compete with reductive elimination, particularly when the organoboron reagent contains β-hydrogens, which is common for alkyl substrates. libretexts.org In the case of aryltrifluoroborates like this compound, the aromatic nature of the naphthalene group means that β-hydride elimination from the naphthalene ring itself is not a feasible pathway. However, β-hydride elimination can become relevant if the coupling partner (the organic halide) possesses β-hydrogens, or if side reactions involving alkyl ligands on the palladium catalyst occur. The choice of ligands on the palladium catalyst can significantly influence the competition between reductive elimination and β-hydride elimination, with bulky, electron-donating phosphine ligands often favoring the desired reductive elimination pathway. libretexts.org For the coupling of homoenolates, it has been noted that no side reactions from β-hydride elimination were observed. organic-chemistry.org

Hydrolysis of Trifluoroborate Reagents and Slow-Release Strategy

A significant advantage of using potassium organotrifluoroborates in Suzuki-Miyaura reactions is their stability, which allows for a "slow-release" strategy of the corresponding boronic acid. acs.org These tetracoordinate boron compounds are generally stable, crystalline solids that are less prone to protodeboronation than their boronic acid counterparts. upenn.edufigshare.com This stability necessitates an initial hydrolysis step to generate the active trivalent boronic acid in situ. researchgate.net

The rate of this hydrolysis is a critical factor for a successful cross-coupling reaction. An optimal scenario involves a hydrolysis rate that is well-matched with the rate of the catalytic turnover. acs.org This ensures that the boronic acid is generated gradually and does not accumulate to high concentrations in the reaction mixture. acs.org High concentrations of boronic acids can lead to undesirable side reactions, such as oxidative homocoupling of the boronic acid or protodeboronation. acs.org

Research has shown that the hydrolysis rates of potassium organotrifluoroborates are dependent on several variables, including the nature of the organic group. acs.org For instance, this compound falls into a category of aryltrifluoroborates that undergo slow hydrolysis under the basic conditions typical for Suzuki-Miyaura coupling. acs.org Studies have revealed that aryltrifluoroborates with naphthyl, p-F-phenyl, furyl, and benzyl (B1604629) groups require acid catalysis for efficient hydrolysis. acs.org This creates an "acid-base paradox" under basic reaction conditions, which effectively ensures the slow and sustained release of the boronic acid. acs.org In contrast, other organotrifluoroborates, such as those with isopropyl or β-styryl groups, undergo rapid "direct" hydrolysis. acs.org The role of water in the reaction medium is crucial, as it facilitates the hydrolysis and can lead to improved yields by ensuring the sustained release of the boronic acid. researchgate.net

The following table summarizes the hydrolysis characteristics of different classes of organotrifluoroborates:

| Class of Organotrifluoroborate | R Group Examples | Hydrolysis Characteristics | Implication for Cross-Coupling |

| Class I | Isopropyl, β-Styryl, Anisyl | Efficient "direct" hydrolysis | Fast release of boronic acid |

| Class II | Naphthyl, p-F-phenyl, Furyl, Benzyl | Requires acid catalysis, slow under basic conditions | Slow release of boronic acid, minimizing side reactions |

| Class III | Alkynyl, Nitrophenyl | Extremely slow hydrolysis | May require modified conditions for efficient coupling |

This table is based on findings from a study on the hydrolysis of potassium organotrifluoroborate reagents. acs.org

Computational Studies and Theoretical Insights

Computational studies, particularly using Density Functional Theory (DFT), have provided significant theoretical insights into the mechanism of Suzuki-Miyaura cross-coupling reactions involving organotrifluoroborates. These studies have helped to elucidate the energetics of the catalytic cycle and to understand the roles of various components in the reaction, such as the base and the ligands.

DFT calculations have been instrumental in analyzing the transmetallation step, which is often the rate-determining step in the catalytic cycle. nih.gov These studies have supported the mechanistic pathway where the base activates the boronic acid to form a boronate species prior to its reaction with the arylpalladium(II) complex. acs.org The calculations help to map the potential energy surface of the reaction, identifying the transition states and intermediates involved in the transfer of the organic group from boron to palladium. nih.govnih.gov

Furthermore, computational models have been used to predict the hydrolysis rates of potassium organotrifluoroborates. By analyzing properties such as the B-F bond lengths in the intermediate difluoroborane, it is possible to estimate whether a particular trifluoroborate will undergo fast, slow, or very slow hydrolysis. acs.org This predictive capability is valuable for selecting the appropriate reaction conditions and for designing new organotrifluoroborate reagents with desired reactivity profiles.

DFT studies have also shed light on the influence of ligands on the catalytic cycle. The electronic and steric properties of phosphine ligands, for example, can affect the rates of oxidative addition, transmetallation, and reductive elimination. nih.gov Computational analysis of the transition states for these steps can help to explain the observed reactivity and to guide the development of more efficient catalyst systems. For instance, DFT calculations have been used to investigate the mechanism of Suzuki-Miyaura reactions catalyzed by palladium complexes with specific ligands like XPhos, revealing that the coordination of the ligand can significantly impact the energy barrier for oxidative addition. nih.gov

The following table provides an overview of the application of computational studies in understanding the Suzuki-Miyaura reaction of organotrifluoroborates:

| Area of Investigation | Computational Method | Key Insights |

| Transmetallation Mechanism | DFT | Supports the boronate pathway where the base activates the boronic acid. acs.org |

| Hydrolysis Rates | DFT | Correlates B-F bond lengths with hydrolysis rates, allowing for prediction of slow or fast release. acs.org |

| Ligand Effects | DFT | Analyzes the influence of ligand structure on the energetics of the catalytic cycle. nih.gov |

| Overall Catalytic Cycle | DFT | Maps the potential energy surface, identifying intermediates and transition states. nih.govmdpi.com |

Spectroscopic Characterization and Analytical Research of Potassium 2 Naphthalenetrifluoroborate

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides high-resolution data on the vibrational modes of a compound. For potassium 2-naphthalenetrifluoroborate, the FT-IR spectrum is expected to be characterized by vibrations of the naphthalene (B1677914) ring system and the trifluoroborate group.

The key vibrational modes for aryltrifluoroborates can be assigned based on extensive studies of similar compounds. The strong absorptions associated with the B-F bonds are particularly diagnostic. The table below outlines the expected characteristic FT-IR peaks for this compound, based on data from analogous structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1600 - 1580 | Naphthalene C=C stretching | Medium |

| 1510 - 1490 | Naphthalene C=C stretching | Medium |

| 1150 - 1050 | B-F asymmetric stretching | Strong |

| 950 - 900 | B-F symmetric stretching | Strong |

| 870 - 810 | Naphthalene C-H out-of-plane bending | Strong |

| 750 - 700 | C-B stretching | Medium to Weak |

This table is generated based on typical vibrational frequencies for aryltrifluoroborates and naphthalene derivatives.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that simplifies the analysis of solid and liquid samples by eliminating the need for sample preparation like KBr pellets. The resulting ATR-IR spectrum is generally very similar to a transmission FT-IR spectrum. For this compound, the peak positions in an ATR-IR spectrum would be consistent with those obtained by traditional FT-IR, allowing for rapid and non-destructive analysis of the solid powder.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in IR may be strong in Raman, and vice-versa.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy offers excellent resolution and minimizes fluorescence issues often encountered with conventional Raman techniques. For this compound, the FT-Raman spectrum would be dominated by the vibrations of the non-polar bonds of the naphthalene ring.

The symmetric vibrations of the naphthalene skeleton are expected to be particularly intense. The table below summarizes the anticipated prominent Raman bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3060 - 3040 | Aromatic C-H stretching | Medium |

| 1630 - 1610 | Naphthalene C=C stretching (ring breathing) | Strong |

| 1390 - 1370 | Naphthalene C=C stretching (ring breathing) | Strong |

| 1020 - 1000 | Naphthalene in-plane C-H bending | Medium |

| 950 - 900 | B-F symmetric stretching | Medium to Weak |

| 770 - 750 | Naphthalene ring deformation | Strong |

This table is generated based on typical Raman shifts for aryltrifluoroborates and naphthalene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

Absorption Experiments

In absorption experiments, the wavelength and intensity of light absorbed by a sample are measured. For this compound, the UV-Vis spectrum is expected to be dominated by the π → π* transitions of the naphthalene chromophore. The trifluoroborate group itself does not absorb significantly in the typical UV-Vis range (200-800 nm).

A supporting information document for a study involving the use of this compound mentions that UV-visible absorption experiments were conducted using a Shimadzu UV-2700 spectrophotometer with samples dissolved in acetone (B3395972) in 1.0 cm quartz cuvettes. rsc.org While the specific absorption maxima (λmax) and molar absorptivity values were not provided for the starting material, the naphthalene moiety is known to have characteristic absorptions.

The expected UV absorption data for the naphthalene system in this compound is presented in the table below.

| Solvent | λmax (nm) | Electronic Transition |

| Acetone | ~220 | ¹Bb |

| Acetone | ~275 | ¹La |

| Acetone | ~312 | ¹Lb |

This table is based on the known electronic transitions for the naphthalene chromophore. The exact λmax values can be influenced by substitution and solvent effects.

Stern-Volmer Analysis for Quenching Studies

While specific Stern-Volmer analysis of this compound is not extensively documented in the reviewed literature, the principles of this method are crucial for understanding the potential interactions of the naphthalenyl fluorophore with quenching agents. Fluorescence quenching studies are instrumental in elucidating the accessibility of a fluorophore to a quencher, which can be influenced by the molecular environment. nih.gov

The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quenching agent:

I0/I = 1 + KSV[Q]

where I0 is the fluorescence intensity in the absence of the quencher, I is the intensity in the presence of the quencher at concentration [Q], and KSV is the Stern-Volmer constant. A linear plot of I0/I versus [Q] typically indicates a single quenching mechanism, which can be either static or dynamic. researchgate.net

In the context of this compound, the naphthalene moiety serves as the intrinsic fluorophore. Studies on similar aromatic molecules have shown that quenching can occur via mechanisms such as electron transfer. For instance, the fluorescence of naphthalene derivatives can be quenched by halide ions like iodide and bromide, often involving the formation of an encounter pair between the excited aromatic molecule and the quenching ion. psu.edursc.org Should such a study be performed, the quenching of the naphthalene fluorescence by a suitable quencher would be monitored. The nature of the quenching (static vs. dynamic) could be distinguished by temperature-dependent studies; dynamic quenching constants tend to increase with temperature, whereas static quenching constants typically decrease. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of potassium organotrifluoroborates, providing unambiguous data on the hydrogen and carbon framework of the molecule. nih.govresearchgate.net For this compound, spectra are typically recorded in a polar aprotic solvent like dimethylsulfoxide-d6 (DMSO-d6). nih.gov

The ¹H NMR spectrum of this compound exhibits signals corresponding to the aromatic protons of the naphthalene ring system. The chemical shifts and coupling patterns are characteristic of a 2-substituted naphthalene. A comprehensive study of various potassium organotrifluoroborates provides reference data for these types of compounds. nih.govresearchgate.net The protons on the naphthalene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm.

Table 1: Representative ¹H NMR Data for Aromatic Protons in a Naphthalene System

| Proton | Representative Chemical Shift (ppm) | Multiplicity |

|---|

Note: The exact chemical shifts and coupling constants for this compound would be determined from the spectrum.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, this includes the ten carbons of the naphthalene ring. The carbon atom directly attached to the trifluoroborate group (C-2) typically shows a broad signal due to the quadrupolar relaxation of the adjacent boron nucleus. nih.gov The chemical shifts of the other nine naphthalene carbons will be in the expected aromatic region (approximately 120-140 ppm). organicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C-BF₃ | ~142 (broad) | Signal broadening due to coupling with Boron-11. nih.gov |

Note: The data is based on values reported for similar aromatic organotrifluoroborates. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum would show photoemission signals corresponding to potassium (K), boron (B), fluorine (F), and carbon (C).

Potassium (K 2p): The K 2p region would exhibit a doublet, K 2p₃/₂ and K 2p₁/₂, with expected binding energies around 292.9 eV and 295.7 eV, respectively. researchgate.net The presence of these peaks would confirm the existence of the potassium cation.

Carbon (C 1s): The C 1s signal, originating from the naphthalene ring, would be centered around 284.8 eV, which is a common reference for adventitious carbon. thermofisher.com

Boron (B 1s): The B 1s signal for a trifluoroborate group is expected to appear at a higher binding energy compared to neutral boranes, due to the electron-withdrawing fluorine atoms.

Fluorine (F 1s): The F 1s signal would be observed at a characteristic binding energy, confirming the presence of fluorine in the trifluoroborate anion.

Care must be taken during analysis as the K 2p peaks can sometimes overlap with satellite structures in the C 1s region of aromatic compounds. thermofisher.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethylsulfoxide-d₆ |

| Potassium Iodide |

Applications in Advanced Organic Synthesis and Materials Science

Role in the Synthesis of Physiologically Active Natural Products

The construction of carbon-carbon bonds is a fundamental process in the total synthesis of natural products. Potassium 2-naphthalenetrifluoroborate serves as a key building block for introducing the 2-naphthyl moiety, a structural motif present in some bioactive natural products. The Suzuki-Miyaura cross-coupling reaction is the primary method for this transformation, allowing for the strategic connection of the naphthalene (B1677914) core to other parts of the target molecule.

While direct total syntheses of complex natural products explicitly using this compound are still emerging in the literature, the principle is well-established through the synthesis of numerous biaryl compounds. For instance, the synthesis of biaryl natural products like honokiol (B1673403) and magnolol (B1675913), which possess a range of biological activities, often relies on cross-coupling strategies. The use of an aryltrifluoroborate like this compound in such syntheses offers advantages in terms of substrate scope and functional group tolerance. The stability of the trifluoroborate salt allows for its use in complex molecular settings where more sensitive organometallic reagents might fail.

Contributions to Medicinal Chemistry and Drug Discovery

The development of new therapeutic agents often involves the synthesis of novel molecular scaffolds and the modification of existing drug molecules to improve their efficacy, selectivity, and pharmacokinetic properties. This compound has proven to be a valuable tool in this endeavor.

Synthesis of Biaryl Fragments in Pharmaceutical Compounds

The biaryl structural motif is a common feature in many pharmaceutical compounds, contributing to their biological activity by providing a rigid scaffold that can effectively interact with biological targets. The Suzuki-Miyaura coupling reaction, utilizing reagents such as this compound, is a premier method for the synthesis of these biaryl fragments.

An example of a drug class where this chemistry is relevant is the non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the synthesis of analogues of diflunisal, a biaryl NSAID, can be achieved through Suzuki-Miyaura cross-coupling. nih.gov By coupling a suitably functionalized phenyl boronic acid or its trifluoroborate equivalent with an appropriate aryl halide, a variety of biaryl analogues can be generated for structure-activity relationship (SAR) studies. nih.gov The 2-naphthyl group, which can be introduced using this compound, is a key component of the NSAID naproxen, highlighting the importance of this moiety in medicinal chemistry. researchgate.netnih.govnih.govosti.gov

The synthesis of antagonists for the angiotensin II receptor, such as losartan (B1675146) and its analogues, also relies heavily on the formation of a key biaryl bond. nih.govimanagerpublications.comresearchgate.netgoogle.comgoogle.com The development of efficient synthetic routes to these complex molecules is crucial for their production and for the discovery of new, improved antihypertensive agents.

| Pharmaceutical Compound/Analogue | Key Synthetic Strategy | Relevance of this compound |

| Diflunisal Analogues | Suzuki-Miyaura Cross-Coupling nih.gov | Introduction of a biaryl linkage, a core structural feature. |

| Naproxen | Various synthetic routes researchgate.netnih.govnih.govosti.gov | Contains a 2-methoxynaphthalene (B124790) group, a structure accessible via related trifluoroborate chemistry. |

| Losartan Analogues | Suzuki-Miyaura Cross-Coupling nih.govimanagerpublications.comresearchgate.netgoogle.comgoogle.com | Formation of the essential biphenyltetrazole scaffold. |

Modification of Natural Products and Drugs

The chemical modification of known natural products and existing drugs is a powerful strategy for developing new therapeutic agents with enhanced properties. This compound, through the Suzuki-Miyaura reaction, provides a means to introduce a 2-naphthyl group onto these molecules, potentially altering their biological activity, solubility, or other pharmaceutically relevant characteristics.

For example, the modification of the steroidal backbone can lead to compounds with novel biological activities. While direct examples with this compound are not abundant, the principle of using palladium-catalyzed cross-coupling reactions to functionalize steroids is established. This approach could be used to append a naphthyl group to a steroid, creating a hybrid molecule with potentially interesting pharmacological properties.

Similarly, the natural product magnolol has been the subject of synthetic modification to enhance its anticancer properties. nih.gov The synthesis of magnolol derivatives often involves the coupling of two phenolic rings. The use of this compound could allow for the creation of novel analogues where one of the phenyl rings is replaced by a naphthalene system, leading to new chemical entities for biological screening. nih.govresearchgate.net

Polymer Synthesis and Functionalized Materials

The properties of polymers can be precisely tuned by controlling their molecular structure. The incorporation of aromatic units like naphthalene into a polymer backbone can impart desirable thermal, mechanical, and electronic properties. Suzuki polymerization, a polycondensation reaction based on the Suzuki-Miyaura coupling, is a powerful method for synthesizing well-defined conjugated polymers.

This compound can serve as a monomer in Suzuki polymerization reactions. When copolymerized with a suitable dihaloaromatic monomer, it can lead to the formation of polymers containing the 2-naphthyl repeating unit. These polymers can exhibit interesting photophysical properties and may find applications in organic electronics. The use of a heterogeneous catalyst system, such as a palladium N-heterocyclic carbene complex confined in mesoporous silica (B1680970) nanoparticles, can allow for the synthesis of conjugated polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org

Development of Novel Organic Materials with Specific Properties

Beyond polymers, this compound is a valuable building block for the synthesis of a variety of small-molecule organic materials with tailored properties for specific applications.

One area of active research is the development of new liquid crystals. The shape and electronic properties of the constituent molecules determine the mesomorphic behavior of a liquid crystal. The rigid, planar structure of the naphthalene unit makes it an attractive component for liquid crystal design. By incorporating a 2,6-disubstituted naphthalene core, synthesized via Suzuki coupling reactions, novel liquid crystalline materials with high-temperature nematic phases have been prepared. researchgate.netnih.govresearchgate.net These materials are of interest for applications in display technologies and other electro-optical devices.

Furthermore, the naphthalene moiety is a common chromophore in materials for organic light-emitting diodes (OLEDs). The synthesis of novel organic emitters often involves the construction of complex aromatic systems through cross-coupling reactions. This compound can be used to introduce the naphthyl group into these molecules, influencing their emission color, efficiency, and stability. google.comnih.govthesciencein.orgcmu.eduresearchgate.net The development of new blue-emitting materials for OLEDs is a particular challenge, and the design of novel naphthyl-containing compounds is a promising avenue of research. google.com

| Material Type | Synthetic Application | Resulting Property |

| Liquid Crystals | Synthesis of diphenylnaphthalenes via Suzuki coupling. researchgate.net | High-temperature nematic and smectic A phases. researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation of the naphthalene chromophore into emitter molecules. | Tunable electroluminescence and potential for high efficiency. nih.govcmu.edu |

| Photochromic Polymers | Synthesis of polymers with pendant diarylethene units. researchgate.netresearchgate.netthesciencein.orgnih.gov | Reversible color change upon light irradiation. nih.gov |

| Nonlinear Optical Materials | Synthesis of non-centrosymmetric borate (B1201080) crystals. osti.govdntb.gov.ua | Strong second-harmonic generation. dntb.gov.ua |

Green Chemistry Considerations in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The use of this compound in organic synthesis aligns with several of these principles.

Potassium organotrifluoroborates are generally stable, crystalline solids that are easier and safer to handle than many other organometallic reagents. Their stability to air and moisture reduces the need for strictly anhydrous reaction conditions and specialized handling techniques.

From a reaction perspective, Suzuki-Miyaura couplings can often be performed in more environmentally benign solvent systems, including aqueous mixtures. researchgate.net The use of water as a solvent is highly desirable from a green chemistry standpoint. Furthermore, the development of highly active palladium catalysts allows for very low catalyst loadings, minimizing the amount of heavy metal waste. Research into catalyst recycling is also an active area, which would further enhance the green credentials of these reactions.

Environmentally Benign Reaction Conditions (e.g., aqueous media, mild conditions)

A significant advantage of using this compound and its class of organotrifluoroborates is their compatibility with environmentally benign reaction conditions. Unlike many traditional organometallic reagents that are sensitive to moisture and require anhydrous organic solvents, potassium aryltrifluoroborates are air- and moisture-stable crystalline solids. organic-chemistry.orgnih.gov This inherent stability allows for their use in aqueous media or mixtures of organic solvents and water, which are considered greener alternatives to many volatile organic compounds.

Research has shown that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be effectively carried out with potassium organotrifluoroborates in solvent systems like tetrahydrofuran/water (THF/H₂O) or isopropanol (B130326)/water (i-PrOH-H₂O). organic-chemistry.orgorganic-chemistry.org The use of water as a co-solvent not only reduces the reliance on hazardous organic solvents but can also enhance the reaction rates in some cases. Furthermore, these reactions can often be performed under mild heating or even at room temperature, contributing to energy savings. organic-chemistry.org

The conditions for these cross-coupling reactions often employ mild bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), avoiding the need for strong and often corrosive bases. organic-chemistry.orgnih.gov The ability to perform these transformations in the presence of water and under mild temperature and basic conditions underscores the role of this compound as a reagent well-suited for sustainable chemical synthesis.

| Parameter | Typical Condition | Environmental Benefit |

| Solvent | Aqueous mixtures (e.g., THF/H₂O, i-PrOH-H₂O) | Reduces use of volatile organic compounds (VOCs) |

| Temperature | Room temperature to mild heating (e.g., 50°C) | Lower energy consumption |

| Base | Mild inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Avoids use of strong, hazardous bases |

| Reagent Stability | Air- and moisture-stable solid | Ease of handling and storage, reduced decomposition |

Waste Reduction and Non-Toxic By-products

A core principle of green chemistry is the minimization of waste. The use of this compound in synthetic reactions, particularly in palladium-catalyzed cross-coupling reactions, aligns well with this principle. The Suzuki-Miyaura reaction, a primary application for this class of compounds, is known for producing by-products that are generally less toxic than those from other cross-coupling methods, such as the Stille reaction which uses toxic organostannane reagents. organic-chemistry.orgorganic-chemistry.org

The boron-containing by-products generated from the reaction of this compound are typically inorganic borate salts. These salts are generally considered to have low toxicity and are often water-soluble, which can simplify their removal from the desired organic product during workup procedures. This contrasts sharply with the often toxic and difficult-to-remove tin-based by-products of Stille couplings. organic-chemistry.org

Furthermore, the high stability and reactivity of potassium organotrifluoroborates can lead to higher reaction efficiencies and yields. This increased efficiency contributes to waste reduction by minimizing the formation of side products and unreacted starting materials, leading to a higher atom economy. The ability to recycle the palladium catalyst, as has been demonstrated in aqueous systems, further enhances the sustainability of these processes by reducing the amount of heavy metal waste. nih.gov

Sustainable Synthetic Routes

The properties of this compound contribute to the design of more sustainable synthetic routes for a variety of valuable molecules, including biaryls, which are common structural motifs in pharmaceuticals and advanced materials. The stability of organotrifluoroborates allows for their preparation and storage for extended periods without special precautions, which is advantageous for both laboratory-scale synthesis and potential industrial applications. nih.gov

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a key strategy in sustainable chemistry as it reduces solvent use, energy consumption, and waste generation. The compatibility of this compound with a range of functional groups and its predictable reactivity make it a suitable candidate for inclusion in such streamlined synthetic processes.

Future Research Directions and Challenges

Expanding Reaction Scope and Substrate Generality

A primary challenge in the ongoing development of potassium 2-naphthalenetrifluoroborate chemistry is the expansion of its reaction scope and the generality of substrates it can be coupled with. While its efficacy in Suzuki-Miyaura cross-coupling with a range of aryl and heteroaryl halides has been established, further research is needed to enhance its reactivity with a broader array of electrophiles. nih.govnih.gov This includes traditionally challenging substrates such as sterically hindered aryl chlorides and electronically diverse heteroaryl partners. rsc.org

Research efforts will likely focus on overcoming the limitations observed with certain substrate classes. For instance, while many heteroaryl chlorides couple effectively, some, like 2-chloropyridine, have proven to be unsuccessful coupling partners under standard conditions. rsc.org Future investigations will need to explore modified reaction conditions or novel catalytic systems to address these limitations.

The functional group tolerance of reactions involving this compound is another critical area for expansion. While current methods tolerate a variety of functional groups, including esters, ketones, and nitriles, the development of more robust protocols that can accommodate an even wider range of sensitive functionalities is a key objective. nih.govresearchgate.net This would enhance the utility of this compound in the late-stage functionalization of complex molecules, a crucial aspect of drug discovery and materials science.

The following table provides examples of the substrate scope for the Suzuki-Miyaura cross-coupling of various potassium organotrifluoroborates, illustrating the types of transformations that could be further optimized for this compound.

Table 1: Examples of Substrate Scope in Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates

| Organotrifluoroborate | Coupling Partner | Catalyst System | Product Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Phenyltrifluoroborate | p-Bromoanisole | PdCl₂(dppf)·CH₂Cl₂ / t-BuNH₂ | 95 | nih.gov |

| Potassium Vinyltrifluoroborate | p-Bromoanisole | PdCl₂ / PPh₃ / Cs₂CO₃ | 72 | researchgate.net |

| Potassium Alkynyltrifluoroborate | Iodobenzene | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | 98 | thieme-connect.de |

| Potassium 2-Thienyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos / K₂CO₃ | 85 | rsc.org |

Development of New Catalytic Systems

The efficiency and scope of reactions involving this compound are intrinsically linked to the performance of the catalyst system. While palladium-based catalysts, particularly those employing phosphine (B1218219) ligands, have been the workhorse for these transformations, there is a continuous drive to develop new and improved catalytic systems. nih.govd-nb.info Future research will likely focus on several key areas of catalyst development.

One major thrust is the design of more active and stable catalysts that can achieve high turnover numbers and function at lower catalyst loadings. This is not only economically beneficial but also crucial for minimizing metal contamination in the final products, a significant concern in pharmaceutical manufacturing. d-nb.info The development of catalysts based on more abundant and less expensive metals, such as nickel or copper, as alternatives to palladium is also a significant area of interest. mit.edu

Another important direction is the development of ligands that can promote challenging cross-coupling reactions. This includes ligands that can facilitate the coupling of sterically demanding substrates or electronically deactivated electrophiles. nih.gov For instance, the use of bulky, electron-rich phosphine ligands like RuPhos and SPhos has shown promise in improving the efficiency of coupling reactions with challenging substrates. nih.govrsc.org The development of water-soluble ligands could also enable more environmentally friendly aqueous reaction conditions. nih.gov

High-throughput experimentation (HTE) techniques are expected to play a crucial role in the rapid screening and discovery of new catalyst systems for reactions involving this compound. nih.govnih.gov HTE allows for the parallel execution of a large number of experiments, enabling the efficient optimization of reaction parameters such as catalyst, ligand, solvent, and base. northwestern.edu

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | - | t-BuNH₂ | i-PrOH-H₂O | 80 | High | nih.gov |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 85 | Good | rsc.org |

| [PdCl(allyl)]₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | Moderate | nih.gov |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 80 | High | mit.edu |

Asymmetric Synthesis Applications

A significant and challenging frontier in the application of this compound is in the realm of asymmetric synthesis. The development of catalytic enantioselective methods for the synthesis of chiral biaryl compounds is of paramount importance in medicinal chemistry and materials science. rsc.org While asymmetric Suzuki-Miyaura couplings have been developed for boronic acids, their extension to organotrifluoroborates, including this compound, is an area ripe for exploration. nih.govnih.gov

Future research will focus on the design and application of chiral ligands that can induce high levels of enantioselectivity in the cross-coupling reactions of this compound. This involves creating a chiral environment around the metal center that can differentiate between the two enantiotopic faces of the prochiral substrate or the two enantiomers of a racemic substrate. nih.gov The synthesis of axially chiral biaryls, which are prevalent in privileged ligands and biologically active molecules, is a particularly attractive target. nih.govnih.gov

The development of dynamic kinetic resolution strategies, where a racemic starting material is converted into a single enantiomer of the product, represents another promising avenue. This approach could be particularly useful for the synthesis of chiral biaryl compounds from racemic precursors. nih.gov

Advanced Mechanistic Elucidations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of improved synthetic methods. While the general catalytic cycle of the Suzuki-Miyaura reaction is well-established, the specific roles of the trifluoroborate group and the influence of reaction parameters on the individual steps of the cycle warrant further investigation. thieme-connect.deyoutube.com

A key area of study is the transmetalation step, which is often rate-limiting. Research has indicated that the hydrolysis of the aryltrifluoroborate to the corresponding boronic acid is a critical prerequisite for efficient transmetalation. nih.govclaremont.edu The fluoride (B91410) ions generated during this in-situ hydrolysis also play a significant role in the catalytic cycle. nih.govclaremont.edu Advanced mechanistic studies, employing techniques such as kinetic analysis, in-situ spectroscopy, and computational modeling, will be essential to unravel the intricate details of these processes. thieme-connect.de

Understanding the pathways that lead to undesired side products, such as homocoupling and protodeboronation, is another important research direction. nih.gov By elucidating the mechanisms of these side reactions, it may be possible to develop strategies to suppress them, leading to higher yields and purities of the desired cross-coupled products.

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of modern chemical technologies, such as flow chemistry and high-throughput synthesis, presents a significant opportunity for the advancement of reactions involving this compound. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated and scalable synthesis. rsc.orgresearchgate.netfrontiersin.org

Future research will likely focus on developing continuous flow processes for the synthesis of biaryl compounds using this compound. rsc.org This could involve the use of packed-bed reactors containing immobilized palladium catalysts, which would facilitate catalyst recycling and minimize product contamination. nih.gov The ability to precisely control reaction parameters in a flow system can also lead to improved yields and selectivities. frontiersin.org